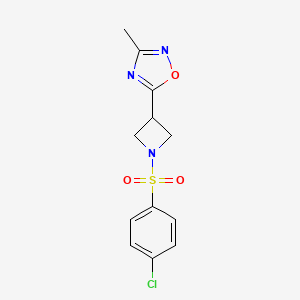
5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that is synthesized using various methods. The compound has shown promising results in scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural and Docking Studies
The research on compounds related to 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole includes studies on their structure and interactions with biological targets. For instance, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of similar tetrazole derivatives, highlighting the structural attributes essential for their biological activity (Al-Hourani et al., 2015).
Antibacterial and Antifungal Activities
Several studies focus on the antibacterial and antifungal potential of sulfone derivatives containing 1,3,4-oxadiazole moieties. Shi et al. (2015) found that these compounds exhibit significant antibacterial activities against rice bacterial leaf blight (Shi et al., 2015). Similarly, Xu et al. (2011) demonstrated good antifungal activities against plant pathogenic fungi, some surpassing commercial fungicides (Xu et al., 2011).
Molecular Docking and Cytotoxicity Studies
Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, assessing their antibacterial potential and molecular docking studies to understand their interaction with biological targets (Siddiqui et al., 2014).
Plant Protection Applications
Compounds similar to the this compound have been evaluated for their potential in plant protection. Xu et al. (2012) synthesized sulfone derivatives containing 1,3,4-oxadiazole moieties, which showed promising in vitro antibacterial bioactivities against tobacco bacterial wilt (Xu et al., 2012).
Antimicrobial Activity of Azetidinone Derivatives
Shah et al. (2014) synthesized Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which displayed significant antibacterial and antifungal activities (Shah et al., 2014).
Synthesis and Antiviral Activities
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed potential anti-tobacco mosaic virus activity (Chen et al., 2010).
In Vitro Biological Assessment and Drug Research
Virk et al. (2023) emphasized the significance of 1,3,4-Oxadiazole in drug research due to its low lipophilicity and combined functionalities in synthesized molecules (Virk et al., 2023).
Eigenschaften
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVXFGBNKJUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

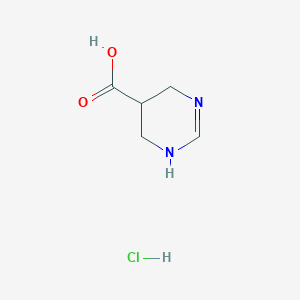
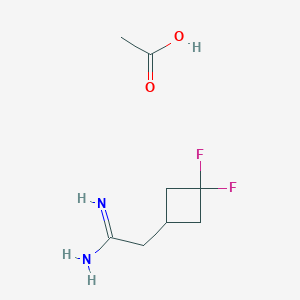
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)
![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)
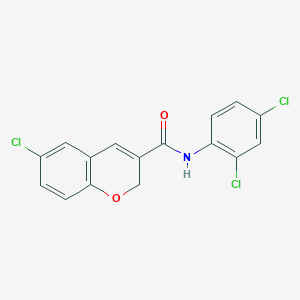
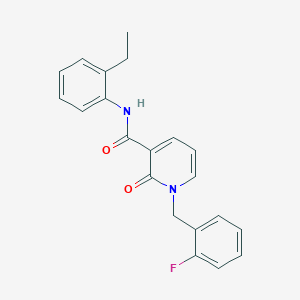
![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)
![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654507.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)
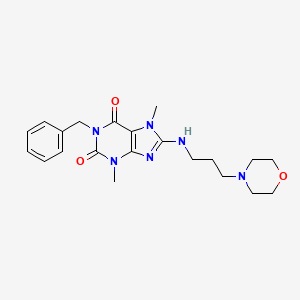

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)